molecular formula C19H15ClN6O2 B2434772 N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide CAS No. 1251634-76-0

N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

Cat. No.: B2434772
CAS No.: 1251634-76-0
M. Wt: 394.82
InChI Key: ANRAAGBAAXDVLV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline, pyridine derivatives, and various reagents to form the triazolopyrimidine core. Common reaction conditions may involve:

    Heating: Reactions are often carried out at elevated temperatures to facilitate the formation of the triazolopyrimidine ring.

    Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.

    Solvents: Organic solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) are commonly used.

Industrial Production Methods

Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Other compounds in this class with similar structures and activities.

    Pyridine Derivatives: Compounds containing the pyridine ring with various substitutions.

Uniqueness

N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable subject for further research and development.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c1-12-22-16(15-4-2-3-9-21-15)10-17-24-25(19(28)26(12)17)11-18(27)23-14-7-5-13(20)6-8-14/h2-10H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRAAGBAAXDVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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